molecular formula C15H19ClN2O4 B2719465 2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride CAS No. 1396676-31-5

2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride

Cat. No.: B2719465
CAS No.: 1396676-31-5
M. Wt: 326.78
InChI Key: HKBMAQPAWBEGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride is a complex organic compound that features a furan ring, a piperazine ring, and a methanone group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride typically involves multiple steps. One common method includes the reaction of furan-2-carboxylic acid with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate product. This intermediate is then reacted with 2-furan-2-yl-2-hydroxyethylamine under controlled conditions to yield the final product. The hydrochloride salt is formed by treating the final product with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. large-scale synthesis would generally follow similar steps as the laboratory methods but optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The methanone group can be reduced to a hydroxyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Hydroxy derivatives

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action for 2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(piperazin-1-yl)methanone
  • Furan-2-yl(4-piperazin-1-yl-phenyl)methanone

Uniqueness

2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride is unique due to its combination of a furan ring, a piperazine ring, and a methanone group, which provides a distinct set of chemical properties and biological activities. This makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

furan-2-yl-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4.ClH/c18-12(13-3-1-9-20-13)11-16-5-7-17(8-6-16)15(19)14-4-2-10-21-14;/h1-4,9-10,12,18H,5-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBMAQPAWBEGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.